3-Chloro-6-(piperidin-3-ylmethoxy)-pyridazine hydrochloride
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Overview
Description
3-Chloro-6-(piperidin-3-ylmethoxy)-pyridazine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a chloro group, a piperidinylmethoxy group, and a pyridazine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(piperidin-3-ylmethoxy)-pyridazine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Chloro Group: Chlorination of the pyridazine ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidinylmethoxy Group: The piperidinylmethoxy group is introduced through nucleophilic substitution reactions, where the piperidine derivative reacts with the chlorinated pyridazine under basic conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(piperidin-3-ylmethoxy)-pyridazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the chloro group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of pyridazine oxides.
Reduction: Formation of reduced pyridazine derivatives.
Substitution: Formation of substituted pyridazine compounds with various functional groups.
Scientific Research Applications
3-Chloro-6-(piperidin-3-ylmethoxy)-pyridazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(piperidin-3-ylmethoxy)-pyridazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-6-(piperidin-4-ylmethoxy)-pyridazine hydrochloride
- 3-Chloro-6-(piperidin-2-ylmethoxy)-pyridazine hydrochloride
- 3-Bromo-6-(piperidin-3-ylmethoxy)-pyridazine hydrochloride
Uniqueness
3-Chloro-6-(piperidin-3-ylmethoxy)-pyridazine hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
CAS No. |
1185311-75-4 |
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Molecular Formula |
C10H15Cl2N3O |
Molecular Weight |
264.15 g/mol |
IUPAC Name |
3-chloro-6-(piperidin-3-ylmethoxy)pyridazine;hydrochloride |
InChI |
InChI=1S/C10H14ClN3O.ClH/c11-9-3-4-10(14-13-9)15-7-8-2-1-5-12-6-8;/h3-4,8,12H,1-2,5-7H2;1H |
InChI Key |
FNRRATRYKCAWCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)COC2=NN=C(C=C2)Cl.Cl |
Origin of Product |
United States |
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